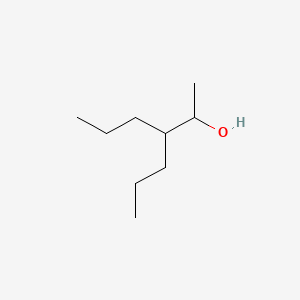
3-Propyl-2-hexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propyl-2-hexanol is an organic compound with the molecular formula C9H20O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom within a nine-carbon chain. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Propyl-2-hexanol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of unsaturated hexane compounds such as 3-hexyne . This method typically involves the following steps:
Hydroboration: The addition of borane (BH3) to the unsaturated compound.
Oxidation: The subsequent oxidation of the boron-containing intermediate using hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production of this compound often involves the use of Grignard reagents. This method includes the reaction of a Grignard reagent with ethylene oxide to produce a primary alcohol containing two more carbon atoms than the original Grignard reagent .
Chemical Reactions Analysis
Types of Reactions: 3-Propyl-2-hexanol undergoes various chemical reactions, including:
Oxidation: Conversion to aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction to alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Formation of alkyl halides through reaction with hydrogen halides (HX) or thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4
Substitution: HX, SOCl2
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
3-Propyl-2-hexanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and plasticizers
Mechanism of Action
The mechanism of action of 3-Propyl-2-hexanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding, which influences its reactivity and interactions with other molecules. The hydroxyl group (-OH) can act as a nucleophile, participating in substitution and elimination reactions .
Comparison with Similar Compounds
2-Hexanol: Another alcohol with a similar structure but different positioning of the hydroxyl group.
3-Methyl-2-pentanol: A structurally related compound with a methyl group substitution.
Comparison: 3-Propyl-2-hexanol is unique due to its specific carbon chain length and the position of the hydroxyl group. This structural arrangement influences its physical and chemical properties, making it distinct from other similar alcohols .
Properties
CAS No. |
51864-91-6 |
|---|---|
Molecular Formula |
C9H20O |
Molecular Weight |
144.25 g/mol |
IUPAC Name |
3-propylhexan-2-ol |
InChI |
InChI=1S/C9H20O/c1-4-6-9(7-5-2)8(3)10/h8-10H,4-7H2,1-3H3 |
InChI Key |
JXZORDPWPPTAMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















